Product packaging for Moellendorffilin(Cat. No.:)

Moellendorffilin

Cat. No.: B14869313
M. Wt: 492.4 g/mol
InChI Key: LRROJPIKHKKOOJ-KPWCQOOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Moellendorffilin is a high-purity, bioactive natural product isolated from the lycophyte Selaginella moellendorffii , a model organism renowned for its unique evolutionary position and diverse secondary metabolism . This compound is supplied for research purposes to investigate its potential biological activities and mechanisms of action. Preliminary research on Selaginella moellendorffii extracts has indicated the presence of various specialized metabolites with promising therapeutic properties, including antiviral, anti-inflammatory, and anti-cancer activities, suggesting a significant research value for novel compound discovery . Researchers can utilize this compound in biochemical assays, cell-based studies, and as a standard for the identification and characterization of novel plant-derived metabolites. Its exact molecular weight, solubility, and storage conditions should be confirmed by the supplier via a Certificate of Analysis. This product is labeled "For Research Use Only," (RUO) meaning it is not intended for diagnostic, therapeutic, or any human use. It is the responsibility of the researcher to ensure compliance with all applicable local and national regulations for the handling and use of this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H20O10 B14869313 Moellendorffilin

Properties

Molecular Formula

C26H20O10

Molecular Weight

492.4 g/mol

IUPAC Name

(1S,2R,14R,15S)-4,5,24,25-tetramethoxy-7,12,17,22-tetraoxaheptacyclo[13.11.0.02,14.03,11.06,10.018,26.019,23]hexacosa-3(11),4,6(10),8,18(26),19(23),20,24-octaene-13,16-dione

InChI

InChI=1S/C26H20O10/c1-29-21-15-11-12-14(13(11)25(27)35-17(15)9-5-7-33-19(9)23(21)31-3)26(28)36-18-10-6-8-34-20(10)24(32-4)22(30-2)16(12)18/h5-8,11-14H,1-4H3/t11-,12+,13-,14+

InChI Key

LRROJPIKHKKOOJ-KPWCQOOUSA-N

Isomeric SMILES

COC1=C(C2=C(C=CO2)C3=C1[C@@H]4[C@H]5[C@@H]([C@@H]4C(=O)O3)C(=O)OC6=C5C(=C(C7=C6C=CO7)OC)OC)OC

Canonical SMILES

COC1=C(C2=C(C=CO2)C3=C1C4C5C(C4C(=O)O3)C(=O)OC6=C5C(=C(C7=C6C=CO7)OC)OC)OC

Origin of Product

United States

Preparation Methods

The preparation of Moellendorffilin involves the reaction of methyl benzoate (or ethyl benzoate) with sodium hydroxide to produce the salts of benzoic acid and methanol. The salts are then acidified to obtain this compound . This method is relatively straightforward and commonly used in laboratory settings.

Chemical Reactions Analysis

Moellendorffilin undergoes various chemical reactions, including:

Scientific Research Applications

Moellendorffilin has a wide range of scientific research applications:

Mechanism of Action

Moellendorffilin exerts its effects by inhibiting kinase activity, which blocks the activity of proteins involved in cancer cell growth and survival. This inhibition leads to the induction of apoptosis in tumor cells, resulting in their destruction . The molecular targets and pathways involved include various kinases and signaling pathways critical for cell proliferation and survival.

Comparison with Similar Compounds

Structural and Functional Comparison with Related Furanocoumarins

Furanocoumarins are a class of secondary metabolites known for their phototoxic and antimicrobial properties. Moellendorffilin shares structural similarities with other furanocoumarins but differs in substitution patterns and skeletal complexity, which influence its bioactivity. Below is a detailed comparison with key analogs:

Structural Features

Compound Core Structure Substituents Key Functional Groups
This compound Difurocyclobutabisbenzopyran dione 11,12,13,14-tetramethoxy Methoxy, diketone, fused furan rings
Xanthotoxin Linear furanocoumarin 8-methoxy Methoxy, psoralen backbone
Bergapten Linear furanocoumarin 5-methoxy Methoxy, simple furanocoumarin
Sphondin Angular furanocoumarin 5,8-dimethoxy Dimethoxy, angular fusion

Key Structural Differences :

  • Skeletal Complexity: this compound’s unique difurocyclobutabisbenzopyran dione skeleton incorporates two fused cyclobutane rings, enhancing rigidity and planar surface area compared to linear (xanthotoxin, bergapten) or angular (sphondin) furanocoumarins.
Antibacterial Efficacy:
Compound MIC Range (µg/mL) Spectrum of Activity
This compound 15.62–62.5 Broad (Gram-positive and Gram-negative)
Xanthotoxin >100* Limited (primarily dermatological use)
Bergapten >100* Weak antimicrobial, used in phototherapy

Mechanistic Insights :

  • The tetramethoxy groups in this compound likely enhance interactions with bacterial enzymes (e.g., DNA gyrase) or disrupt membrane integrity, whereas simpler furanocoumarins like xanthotoxin and bergapten lack sufficient substituents for broad-spectrum activity .
  • The cyclobutane rings in this compound may restrict molecular flexibility, optimizing spatial alignment with bacterial targets.

Q & A

Q. What established synthetic protocols are available for Moellendorffilin, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : Synthetic routes for this compound typically involve multi-step organic reactions, such as condensation or cyclization. Optimization strategies include varying catalysts (e.g., Lewis acids), solvent polarity, and temperature gradients. For reproducibility, document reaction parameters (e.g., reflux time, stoichiometry) and employ techniques like thin-layer chromatography (TLC) for real-time monitoring. Purification via column chromatography or recrystallization ensures product integrity. Yield calculations should account for mass balance and side-product formation .

Q. Which spectroscopic techniques are critical for characterizing this compound’s molecular structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) resolves proton environments and carbon frameworks. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyls), while high-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline samples, X-ray diffraction (XRD) provides definitive structural validation. Cross-referencing spectral data with computational predictions (e.g., DFT simulations) enhances accuracy .

Q. How should researchers validate the purity of this compound using chromatographic methods?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is standard for purity assessment. Validate methods by determining linearity (R² > 0.99), limit of detection (LOD), and limit of quantification (LOQ). Use internal standards for calibration and replicate runs to assess precision. Gas chromatography (GC) is suitable for volatile derivatives, while TLC offers rapid qualitative checks .

Advanced Research Questions

Q. How can conflicting spectroscopic data in this compound’s structural analysis be systematically resolved?

  • Methodological Answer : Discrepancies often arise from sample impurities or instrumental artifacts. Employ orthogonal techniques: combine XRD with solid-state NMR for crystalline samples, or use heteronuclear correlation spectroscopy (HMBC/HSQC) for complex solutions. Statistical error analysis (e.g., confidence intervals for chemical shifts) and replication across multiple batches mitigate variability. Document all anomalies in supplementary materials .

Q. What computational strategies predict this compound’s bioactive conformations and target interactions?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models ligand-receptor binding using energy minimization. Molecular dynamics (MD) simulations (e.g., GROMACS) assess conformational stability over time. Validate predictions with in vitro assays (e.g., surface plasmon resonance for binding affinity). Address force field limitations by benchmarking against experimental data .

Q. How do researchers design comparative studies to evaluate this compound’s bioactivity against structural analogs?

  • Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs with systematic modifications (e.g., substituent groups). Use standardized assays (e.g., enzyme inhibition, cytotoxicity) under identical conditions. Apply multivariate statistical analysis (e.g., PCA) to identify critical structural determinants. Include positive/negative controls and report effect sizes with 95% confidence intervals .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound’s pharmacological assays?

  • Methodological Answer : Fit dose-response curves using nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Assess goodness-of-fit via R² and residual plots. For reproducibility, share raw data (e.g., absorbance readings) in supplementary files and detail software settings (e.g., GraphPad Prism). Use bootstrapping to estimate parameter uncertainty .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) via factorial design experiments. Track impurities using LC-MS and correlate with reaction conditions. Use control charts (e.g., Shewhart charts) to monitor yield consistency. Pre-register protocols in repositories like Open Science Framework to enhance transparency .

Tables for Methodological Reference

Analytical Technique Key Parameters Validation Metrics
HPLCColumn type, mobile phase, flow rateLinearity (R²), LOD, LOQ, precision (RSD%)
XRDCrystallization solvent, temperatureR-factor, resolution, space group
Molecular DockingScoring function, grid sizeRMSD values, binding energy (ΔG)

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